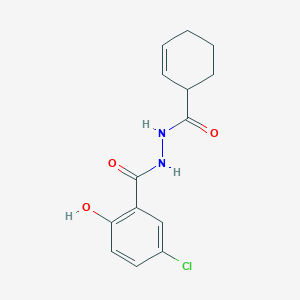![molecular formula C29H27NO B378587 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine CAS No. 5546-72-5](/img/structure/B378587.png)
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is a complex organic compound with a unique structure that combines a chromenyl group with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the phenylethynyl group and finally the attachment of the piperidine ring. Key steps may include:
Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone derivative.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromenyl core.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromenyl core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylethynyl group or the chromenyl core.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs.
科学研究应用
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions.
相似化合物的比较
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-pyrrolidine
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-morpholine
Comparison: Compared to its analogs, 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
属性
CAS 编号 |
5546-72-5 |
|---|---|
分子式 |
C29H27NO |
分子量 |
405.5g/mol |
IUPAC 名称 |
1-[3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine |
InChI |
InChI=1S/C29H27NO/c1-23-26(20-19-24-13-5-2-6-14-24)27-17-9-10-18-28(27)31-29(23,25-15-7-3-8-16-25)30-21-11-4-12-22-30/h2-3,5-10,13-18H,4,11-12,21-22H2,1H3 |
InChI 键 |
OBCSOQUJDREBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)methylthio]-5-methoxy-1-methylbenzimidazole](/img/structure/B378504.png)
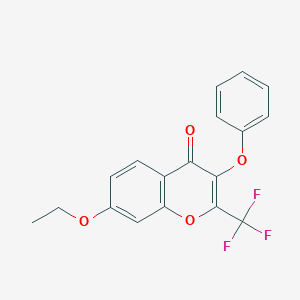
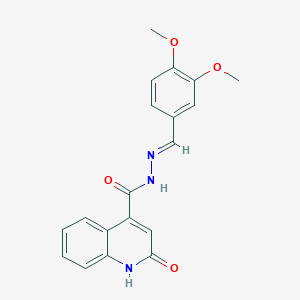
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B378517.png)
![Ethyl 4-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B378519.png)
![Ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B378520.png)
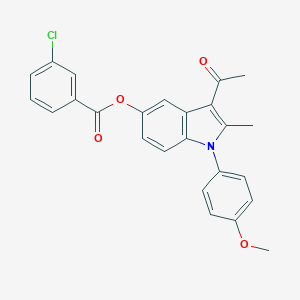
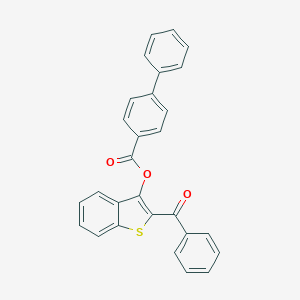
![3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B378525.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B378526.png)
![2-(4-bromophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378528.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B378529.png)
![2-(4-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378532.png)
